molecular formula C30H28BF4N B2562070 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate CAS No. 88125-57-9

7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate

Cat. No. B2562070
CAS RN: 88125-57-9
M. Wt: 489.36
InChI Key: YSYIJVOAYCJFHP-UHFFFAOYSA-N
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Description

7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate, also known as PTA, is a fluorescent dye that has been widely used in scientific research. This compound has a unique structure that allows it to be used in various applications, including biochemical assays, cell imaging, and drug screening.

Scientific Research Applications

7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate has been widely used in scientific research due to its unique properties. It can be used as a fluorescent probe to detect and quantify DNA, RNA, and proteins. It has also been used in cell imaging to visualize cellular structures and processes. 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate has been used in drug screening assays to identify potential drug candidates. Additionally, 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate has been used in cancer research to study the mechanism of action of anticancer drugs.

Mechanism Of Action

7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate works by intercalating into DNA and RNA, causing a change in the fluorescence properties of the molecule. This allows researchers to detect and quantify nucleic acids. 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate has also been shown to bind to proteins, which can affect their function and activity.

Biochemical And Physiological Effects

7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate has been shown to have minimal toxic effects on cells and tissues. It has been used in cell imaging studies to visualize cellular structures and processes without affecting cell viability. Additionally, 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate has been shown to have minimal interference with enzyme activity, making it a useful tool in enzyme assays.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate is its high sensitivity and selectivity for nucleic acids and proteins. It can be used in a wide range of applications, including biochemical assays, cell imaging, and drug screening. However, 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate has some limitations, including its cost and the need for specialized equipment for fluorescence detection. Additionally, 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate can be affected by environmental factors, such as pH and temperature, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate in scientific research. One area of research is the development of new 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate derivatives with improved properties, such as increased sensitivity and selectivity. Another area of research is the use of 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate in drug delivery systems, where it can be used to target specific cells or tissues. Additionally, 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate can be used in combination with other fluorescent dyes to study complex biological processes.

Synthesis Methods

The synthesis method of 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate involves several steps, including the condensation of 2-aminobiphenyl and propiophenone, followed by the reduction of the resulting ketone with sodium borohydride. The final step involves the reaction of the resulting tetrahydrodibenzo[c,h]-acridine with tetrafluoroboric acid. The purity of the final product can be improved through recrystallization.

properties

IUPAC Name

13-phenyl-2-propyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N.BF4/c1-2-20-31-29-24-14-8-6-10-21(24)16-18-26(29)28(23-12-4-3-5-13-23)27-19-17-22-11-7-9-15-25(22)30(27)31;2-1(3,4)5/h3-15H,2,16-20H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYIJVOAYCJFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate

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